molecular formula C31H64O3 B072425 1,2-O-Ditetradecyl-rac-glycerol CAS No. 1561-55-3

1,2-O-Ditetradecyl-rac-glycerol

Cat. No.: B072425
CAS No.: 1561-55-3
M. Wt: 484.8 g/mol
InChI Key: IAJHLVPJJCPWLF-UHFFFAOYSA-N
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Description

1,2-O-Ditetradecyl-rac-glycerol is an organic compound characterized by the presence of two tetradecoxy groups attached to a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-Ditetradecyl-rac-glycerol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-propanediol and tetradecanol.

    Etherification: The hydroxyl groups of 1,2-propanediol are etherified with tetradecanol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale etherification reactions using continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial purification methods, such as distillation and crystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Ditetradecyl-rac-glycerol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the substituent introduced, such as halides or amines.

Scientific Research Applications

1,2-O-Ditetradecyl-rac-glycerol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1,2-O-Ditetradecyl-rac-glycerol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Di(dodecoxy)propan-1-ol
  • 2,3-Di(hexadecoxy)propan-1-ol
  • 2,3-Di(octadecoxy)propan-1-ol

Uniqueness

1,2-O-Ditetradecyl-rac-glycerol is unique due to its specific chain length and structural properties, which confer distinct physicochemical characteristics. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3-di(tetradecoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJHLVPJJCPWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935368
Record name 2,3-Bis(tetradecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-55-3
Record name 1,2-Di-O-tetradecylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1561-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ditetradecylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(tetradecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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